N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPG is a glycine transporter 1 (GlyT1) inhibitor that has been shown to improve cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders.
Mechanism of Action
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the concentration of glycine in the synapse, leading to enhanced NMDA receptor activity and improved cognitive function.
Biochemical and Physiological Effects
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of glycine in the brain, enhanced NMDA receptor activity, and improved synaptic plasticity. N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method, making it easy to obtain and use in research. N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been extensively studied, with a large body of literature supporting its potential therapeutic properties. However, there are also limitations to using N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to maintain stable levels in the body. Additionally, the effects of N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide may vary depending on the dosage and duration of treatment.
Future Directions
There are several potential future directions for research on N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GlyT1 inhibitors that can improve cognitive function without causing side effects. Another area of research is the investigation of N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide's potential therapeutic properties in other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to understand the long-term effects of N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide treatment and its potential for clinical use.
Scientific Research Applications
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic properties in the treatment of cognitive disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Animal studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and memory by enhancing the activity of the neurotransmitter glycine in the brain.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-19-12-8-10-16-22(19)26(31(28,29)20-13-6-5-7-14-20)18-24(27)25-21-15-9-11-17-23(21)30-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITRISIJGDJVPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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